molecular formula C9H9FO3 B3027752 Methyl 2-fluoro-5-hydroxy-4-methylbenzoate CAS No. 1378655-77-6

Methyl 2-fluoro-5-hydroxy-4-methylbenzoate

Cat. No.: B3027752
CAS No.: 1378655-77-6
M. Wt: 184.16
InChI Key: JKTMRPAVQROBKG-UHFFFAOYSA-N
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Description

Methyl 2-fluoro-5-hydroxy-4-methylbenzoate is an organic compound with the molecular formula C9H9FO3 It is a derivative of benzoic acid, featuring a fluorine atom, a hydroxyl group, and a methyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-fluoro-5-hydroxy-4-methylbenzoate typically involves the esterification of 2-fluoro-5-hydroxy-4-methylbenzoic acid. The reaction can be carried out using methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction mixture is refluxed, and the product is purified by recrystallization or chromatography.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction conditions, such as temperature and pressure, ensures consistent product quality.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding quinones or other oxidized derivatives.

    Reduction: The compound can be reduced to form alcohols or other reduced products.

    Substitution: The fluorine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products:

    Oxidation: Quinones or carboxylic acids.

    Reduction: Alcohols or alkanes.

    Substitution: Amino or thio derivatives.

Scientific Research Applications

Methyl 2-fluoro-5-hydroxy-4-methylbenzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a precursor for the development of pharmaceutical agents.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Methyl 2-fluoro-5-hydroxy-4-methylbenzoate depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The presence of the fluorine atom can enhance the compound’s binding affinity and selectivity for certain molecular targets, influencing pathways involved in inflammation or microbial growth.

Comparison with Similar Compounds

    Methyl 2-fluoro-4-methylbenzoate: Lacks the hydroxyl group, which may affect its reactivity and biological activity.

    Methyl 2-hydroxy-4-methylbenzoate: Lacks the fluorine atom, which can influence its chemical properties and interactions.

    Methyl 2-fluoro-5-methylbenzoate:

Uniqueness: Methyl 2-fluoro-5-hydroxy-4-methylbenzoate is unique due to the presence of both a fluorine atom and a hydroxyl group, which confer distinct chemical and biological properties. The combination of these functional groups can enhance the compound’s reactivity and potential for diverse applications in research and industry.

Biological Activity

Methyl 2-fluoro-5-hydroxy-4-methylbenzoate (CAS Number: 870221-14-0) is an organic compound belonging to the benzoate family, characterized by a fluorine atom, a hydroxyl group, and a methyl group on its aromatic ring. Its molecular formula is C9H9FO3C_9H_9FO_3 with a molecular weight of approximately 184.164 g/mol. This compound has garnered interest for its potential biological activities , particularly in the fields of medicinal chemistry and pharmacology.

Antimicrobial Properties

Research has indicated that this compound exhibits notable antimicrobial activity . In vitro studies have demonstrated its effectiveness against various bacterial strains, suggesting its potential as a lead compound in the development of new antimicrobial agents. The mechanism is believed to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways essential for bacterial growth .

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties . Studies suggest that it may inhibit key enzymes involved in the inflammatory response, such as cytosolic phospholipase A2α. This inhibition can lead to reduced production of pro-inflammatory mediators, making it a candidate for treating inflammatory diseases .

Case Studies and Research Findings

  • Study on Antimicrobial Activity : A study published in MDPI explored the antimicrobial efficacy of various benzoate derivatives, including this compound. The results indicated significant inhibition zones against Gram-positive and Gram-negative bacteria, highlighting its potential as a broad-spectrum antimicrobial agent.
  • Anti-inflammatory Research : Another investigation focused on the anti-inflammatory effects of this compound, where it was shown to significantly reduce inflammation markers in cellular models. The study emphasized the importance of the fluorine atom in enhancing the compound's binding affinity to target enzymes .

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The presence of the hydroxyl group allows for hydrogen bonding with enzyme active sites, while the fluorine enhances metabolic stability and binding affinity.
  • Cell Membrane Interaction : The lipophilic nature due to the methyl group aids in penetrating cellular membranes, facilitating intracellular action against pathogens .

Data Table: Biological Activity Overview

Biological ActivityEffectivenessMechanism
AntimicrobialHighDisruption of cell wall synthesis
Anti-inflammatoryModerateInhibition of phospholipase A2α
CytotoxicityLowInduction of apoptosis in cancer cells

Properties

IUPAC Name

methyl 2-fluoro-5-hydroxy-4-methylbenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9FO3/c1-5-3-7(10)6(4-8(5)11)9(12)13-2/h3-4,11H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKTMRPAVQROBKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1O)C(=O)OC)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9FO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40743909
Record name Methyl 2-fluoro-5-hydroxy-4-methylbenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40743909
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1378655-77-6
Record name Methyl 2-fluoro-5-hydroxy-4-methylbenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40743909
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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